

An In-depth Technical Guide to the Physicochemical Properties of NHS-Alkyne Linkers

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Compound of Interest

Compound Name: 2,5-Dioxopyrrolidin-1-yl hept-6-ynoate

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the core physicochemical properties of N-hydroxysuccinimide (NHS)-alkyne linkers, critical reagents in bioconjugation, diagnostics, and the development of complex biomolecules such as antibody-drug conjugates (ADCs). Understanding these properties is paramount for optimizing conjugation efficiency, ensuring reproducibility, and maintaining the stability of the final conjugate.

Core Principles of NHS-Alkyne Linkers

NHS-alkyne linkers are bifunctional molecules designed to bridge a biomolecule with another molecule of interest. They possess two key reactive moieties:

- An NHS ester, which reacts with primary amines (e.g., the side chain of lysine residues or the N-terminus of a protein) to form a stable amide bond.
- A terminal alkyne, which enables covalent ligation to an azide-functionalized molecule via "click chemistry" (either the copper-catalyzed Azide-Alkyne Cycloaddition, CuAAC, or the strain-promoted Azide-Alkyne Cycloaddition, SPAAC).

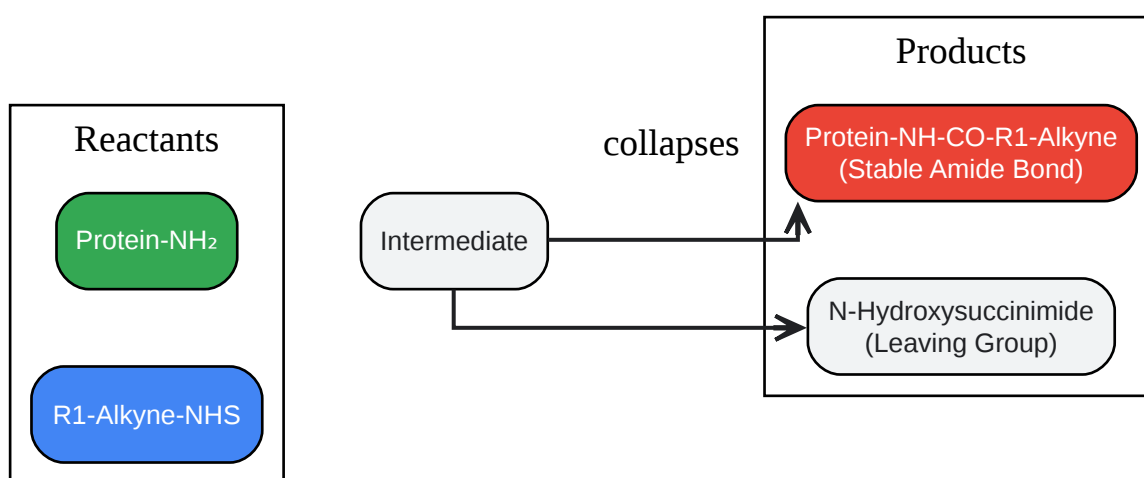
The spacer arm, often a polyethylene glycol (PEG) chain, connects these two groups and significantly influences the linker's solubility, stability, and steric properties.

Physicochemical Properties

The efficacy of an NHS-alkyne linker is governed by a delicate balance between its reactivity towards amines and its stability against premature degradation.

Reactivity and Mechanism of Action

The primary reaction of an NHS ester is the nucleophilic acyl substitution with an unprotonated primary amine. This reaction proceeds efficiently under physiological to slightly alkaline conditions (pH 7.2-8.5) to form a highly stable and effectively irreversible amide bond.[1][2] The reaction releases N-hydroxysuccinimide as a byproduct.



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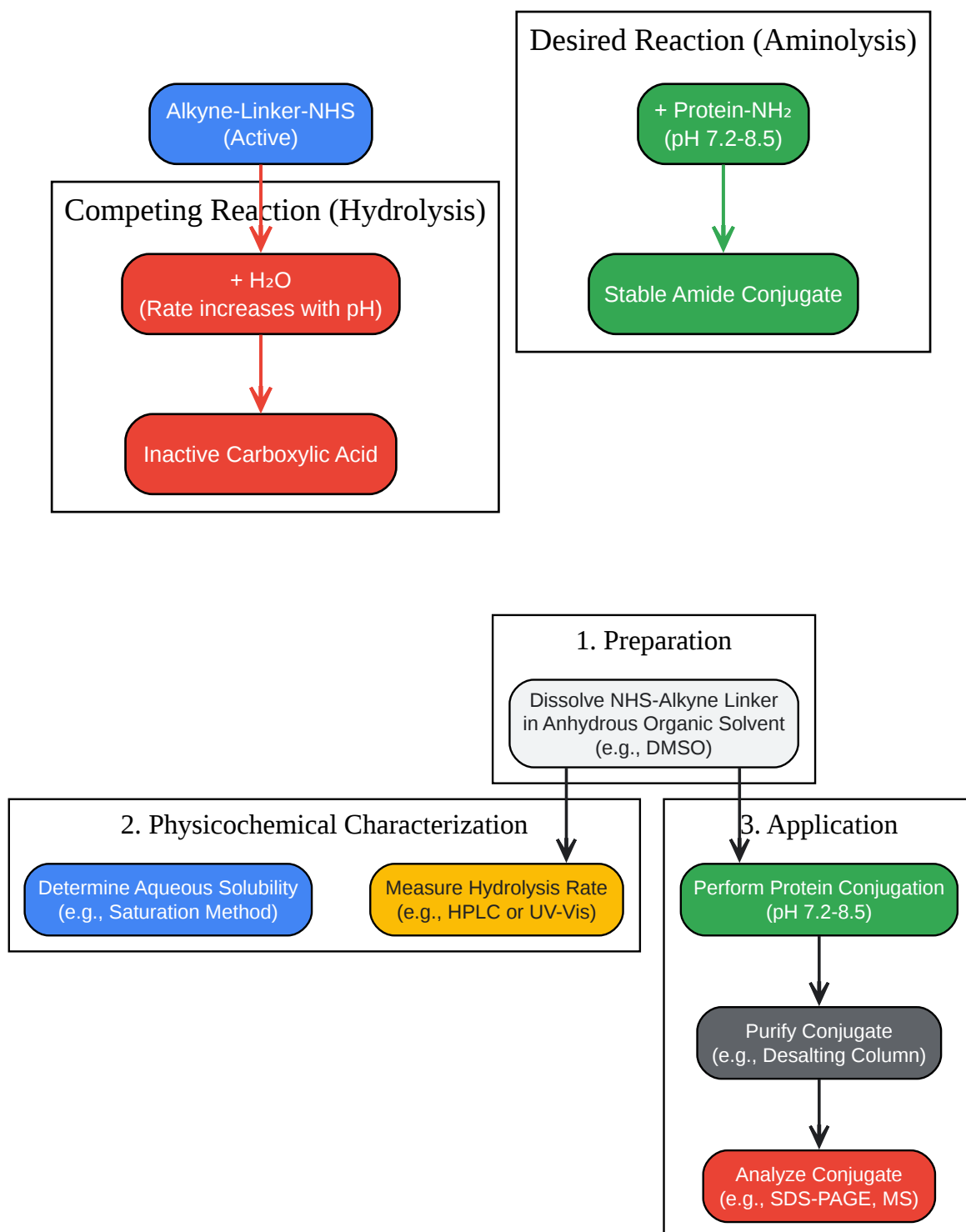
Caption: Reaction mechanism of an NHS-alkyne linker with a primary amine.

Stability and Hydrolysis

The principal competing reaction for NHS esters in aqueous environments is hydrolysis, where the ester reacts with water to form an inactive carboxylic acid.[2] This reaction is highly pH-dependent; the rate of hydrolysis increases significantly with increasing pH.[2][3] Therefore, a key consideration in experimental design is to balance the rate of aminolysis against the rate of hydrolysis.

The half-life of NHS esters can range from hours at neutral pH to mere minutes at pH 9.[4][5][6] Low temperatures (e.g., 4°C) can be used to slow down the rate of hydrolysis and extend the

linker's effective lifetime during a conjugation reaction.[2][3]



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